

A Comprehensive Technical Guide to the Novel Antimitotic Agent: Microtubule Inhibitor 12

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Compound of Interest

Compound Name: *Microtubule inhibitor 12*

Cat. No.: *B15603808*

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Abstract

Microtubule Inhibitor 12, also identified as Compound 2k, is a novel synthetic small molecule that has demonstrated significant potential as an antimitotic agent. By targeting the fundamental cellular process of microtubule polymerization, this compound effectively halts cell division, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of **Microtubule Inhibitor 12**, consolidating available quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division. The critical role of microtubules in mitosis has established them as a key target for the development of anticancer therapeutics. Agents that interfere with microtubule dynamics, either by stabilizing or destabilizing the polymer, can disrupt spindle formation, leading to a G2/M phase cell cycle arrest and ultimately inducing programmed cell death (apoptosis).

Microtubule Inhibitor 12 (Compound 2k) has emerged from a class of novel pyrimidine and quinazoline analogues as a potent inhibitor of microtubule polymerization.[1] Preclinical studies have highlighted its efficacy against a range of cancer cell types and its ability to suppress

tumor growth in vivo, marking it as a promising candidate for further oncological drug development.[1]

Quantitative Data

The biological activity of **Microtubule Inhibitor 12** has been quantified through various in vitro assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Cytotoxicity of **Microtubule Inhibitor 12**

Cell Line	Cancer Type	IC50 (µM)
B16-F10	Melanoma	0.098
A549	Lung Cancer	0.135
HepG2	Liver Cancer	0.109
MCF-7	Breast Cancer	0.259

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Tubulin Polymerization Inhibition

Assay	IC50 (µM)
In Vitro Microtubule Polymerization	22.23

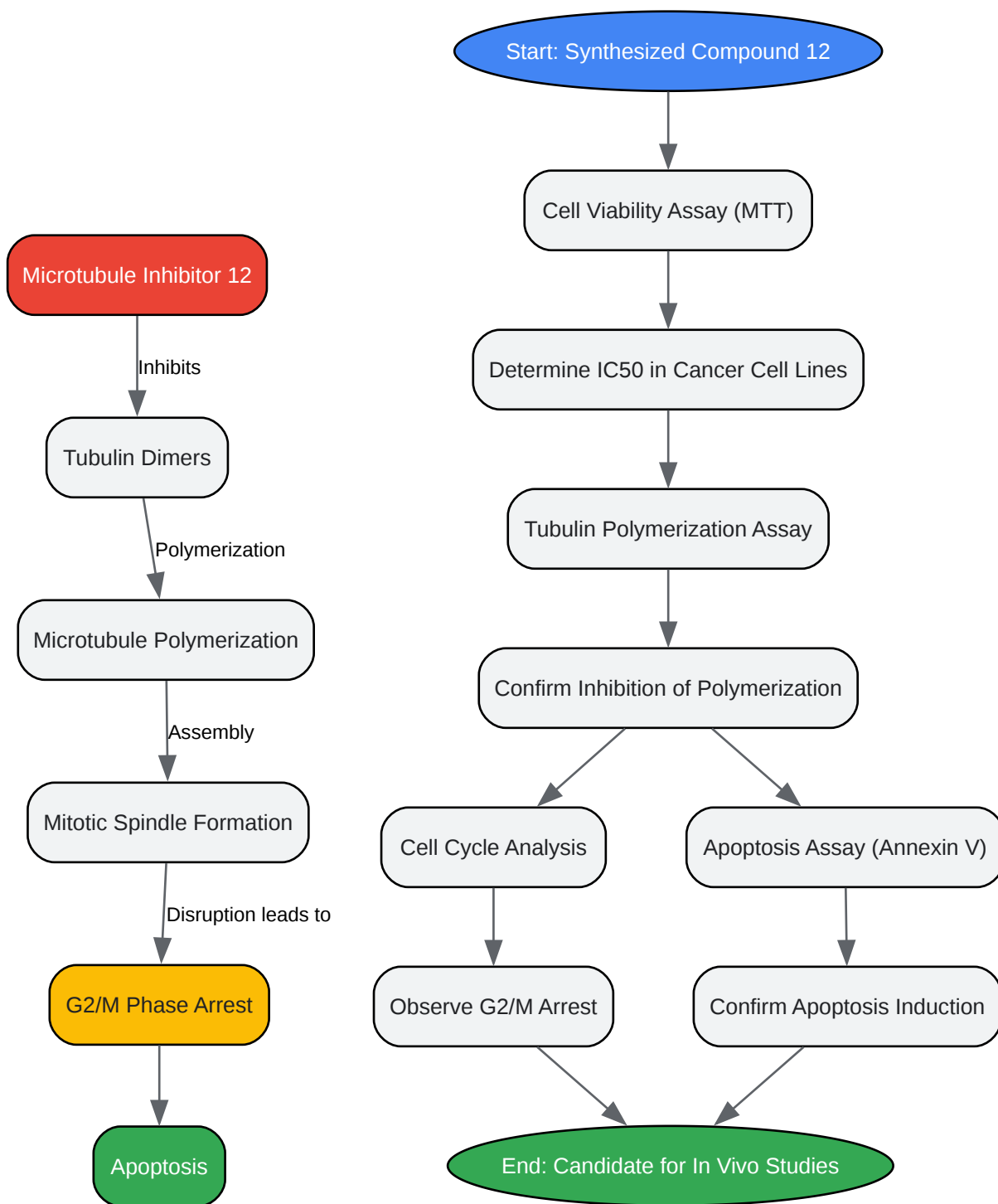
This value indicates the concentration of **Microtubule Inhibitor 12** required to inhibit the polymerization of purified tubulin by 50%.

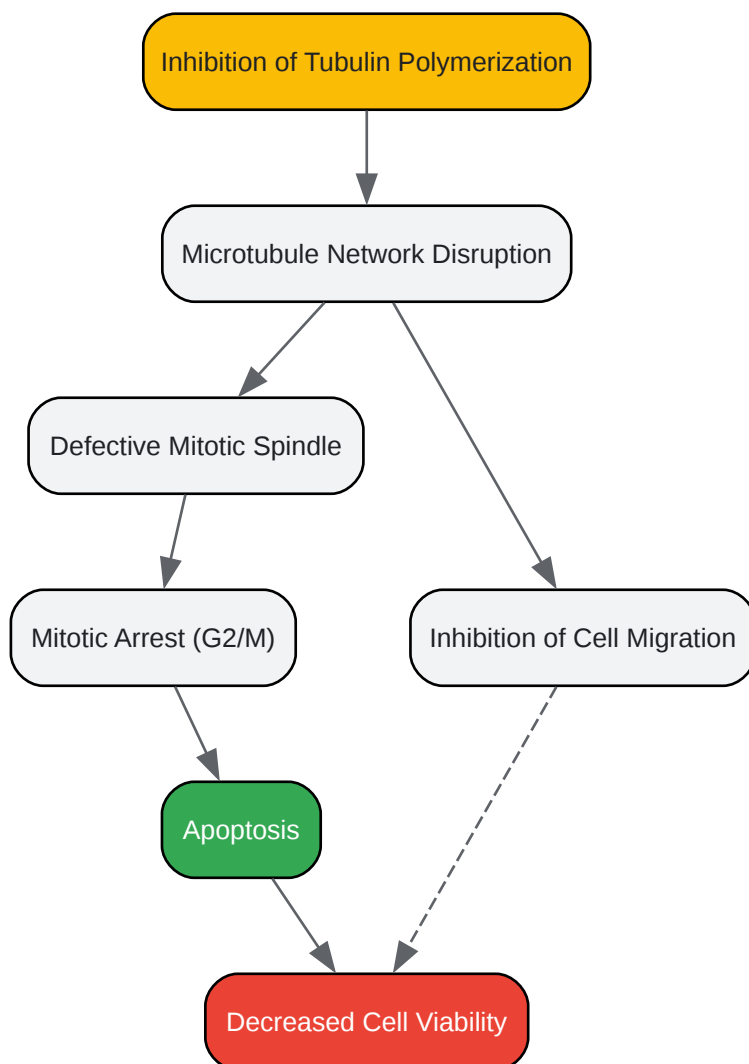
Mechanism of Action

Microtubule Inhibitor 12 exerts its antimitotic effect by directly interfering with the dynamics of tubulin, the protein subunit of microtubules. By inhibiting the polymerization of tubulin dimers into microtubules, the compound disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This disruption triggers the spindle

assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase. Unable to resolve this mitotic arrest, the cancer cell ultimately undergoes apoptosis.

Signaling Pathway for Microtubule Inhibitor 12-Induced Apoptosis





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References

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